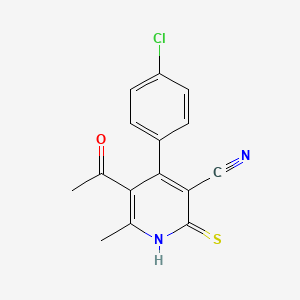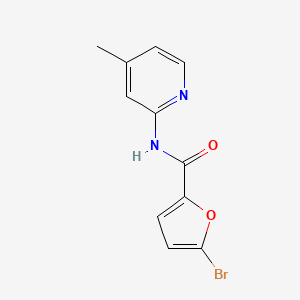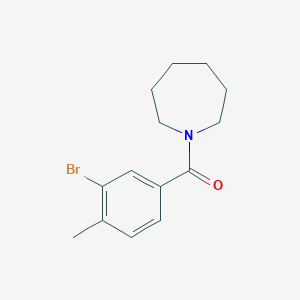
5-acetyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. This compound is commonly referred to as ACCPN, and it belongs to the class of pyridine derivatives.
作用机制
The exact mechanism of action of ACCPN is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis in cancer cells. This is achieved through the activation of caspase enzymes, which are responsible for the programmed cell death pathway.
Biochemical and Physiological Effects:
ACCPN has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and suppress tumor angiogenesis. In addition, ACCPN has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using ACCPN in lab experiments is its high potency and selectivity towards cancer cells. This makes it a valuable tool for studying the underlying mechanisms of cancer cell growth and proliferation. However, one of the limitations of using ACCPN is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of ACCPN. One potential area of focus is the optimization of its chemical structure to enhance its potency and selectivity towards cancer cells. Another area of interest is the investigation of its potential applications in other fields, such as material science and catalysis. Furthermore, the development of new drug delivery systems may overcome the solubility issues associated with ACCPN and improve its efficacy in vivo.
合成方法
The synthesis of ACCPN involves the reaction between 4-chlorobenzaldehyde, malononitrile, and 2-acetylthiophene in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form the pyridine ring. The resulting compound is then subjected to a thionation reaction to form the thioxo group.
科学研究应用
ACCPN has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, ACCPN has been reported to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
5-acetyl-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-8-13(9(2)19)14(12(7-17)15(20)18-8)10-3-5-11(16)6-4-10/h3-6H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAADURBPQMZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26669372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)

![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)
![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)

![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)


![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)
![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)
